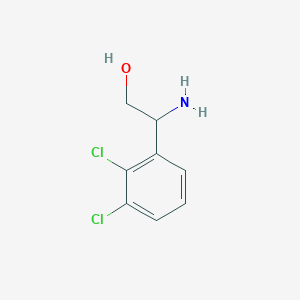

2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(2,3-dichlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(11)4-12/h1-3,7,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBIEVYQASBCDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Utilization of 2,3-Dichlorophenylglycinol in Medicinal Chemistry

Executive Summary: The "Ortho-Clash" Scaffold

In the precision engineering of small molecule therapeutics, 2,3-dichlorophenylglycinol (specifically 2-amino-2-(2,3-dichlorophenyl)ethanol) represents a high-value chiral building block that offers distinct advantages over its unsubstituted or para-substituted analogs. While standard phenylglycinol is a ubiquitous chiral auxiliary, the 2,3-dichloro motif introduces a critical "ortho-clash"—a steric and electronic perturbation that fundamentally alters the metabolic stability, lipophilicity, and conformational preference of the resulting pharmacophore.

This guide provides a technical roadmap for medicinal chemists to synthesize and deploy this scaffold, moving beyond simple substitution to leveraging its specific properties for CNS penetration and metabolic blockade .

Chemical Profile & The "2,3-Dichloro Effect"[1]

The utility of 2,3-dichlorophenylglycinol stems from the interplay between its chiral center and the electron-deficient, sterically crowded aromatic ring.

| Property | Value / Characteristic | Medicinal Chemistry Implication |

| IUPAC Name | 2-amino-2-(2,3-dichlorophenyl)ethanol | Distinct from phenylethanolamine (2-amino-1-aryl). |

| Chirality | (R) or (S) | Controls stereochemistry of downstream targets (e.g., morpholines). |

| Electronic Effect | Strong | Reduces pKa of the amine (~8.5 vs 9.5 for benzylamine); reduces oxidation potential. |

| Steric Effect | Ortho-Cl steric clash | Forces the amino-ethanol side chain out of coplanarity with the ring. |

| LogP Impact | +0.7 to +1.2 (vs. phenyl) | Significantly enhances blood-brain barrier (BBB) permeability. |

| Metabolic Fate | Blocks 2,3-epoxidation/hydroxylation | Diverts metabolism to the 4-position or side-chain conjugation. |

The Pharmacophore Logic

The 2,3-dichlorophenyl moiety is a "privileged structure" in neuropsychiatry, serving as the anchor for drugs like Aripiprazole (D2 partial agonist) and Lamotrigine (Na+ channel blocker). By incorporating this moiety into a glycinol scaffold, chemists can access:

-

Chiral Morpholines: Via cyclization, creating bioisosteres of reuptake inhibitors.

-

Oxazolines: As chiral ligands for asymmetric catalysis where the electron-poor ring enhances Lewis acidity of the metal center.

-

Peptidomimetics: As a constrained phenylalanine analog that resists proteolysis.

Synthetic Pathways: Accessing the Scaffold

High-enantiopurity synthesis is non-negotiable. The preferred route avoids the resolution of racemates, favoring asymmetric induction.

Route A: The Strecker-Reduction Protocol (Scalable)

This pathway is preferred for multi-gram synthesis due to the low cost of reagents and high enantiomeric excess (ee).

Step 1: Asymmetric Strecker Reaction

-

Substrate: 2,3-Dichlorobenzaldehyde.

-

Chiral Auxiliary: (R)-phenylglycinol (as a temporary directing group) or Ellman's Sulfinamide.

-

Reagent: TMSCN, Lewis Acid (

). -

Mechanism: Formation of the chiral aminonitrile.

Step 2: Hydrolysis & Reduction

-

Hydrolysis: Acidic hydrolysis (

) converts the nitrile to the amino acid (2,3-dichlorophenylglycine). -

Reduction: The carboxylic acid is reduced to the alcohol using Borane-THF (

) or -

Outcome: (S)-2-amino-2-(2,3-dichlorophenyl)ethanol.

Route B: Sharpless Asymmetric Aminohydroxylation (Catalytic)

-

Substrate: 2,3-Dichlorostyrene.

-

Reagents: Osmium tetroxide (

), Chloramine-T, Chiral Ligand ((DHQ)2PHAL). -

Pros: Direct conversion; fewer steps.

-

Cons: 2,3-dichlorostyrene is expensive; regioselectivity (benzylic amine vs. benzylic alcohol) can be sensitive to the ortho-chloro sterics.

Experimental Protocol: Synthesis of (S)-2-Amino-2-(2,3-dichlorophenyl)ethanol

Objective: Synthesis of the target scaffold from 2,3-dichlorophenylglycine (via reduction).

Reagents:

-

(S)-2-(2,3-dichlorophenyl)glycine (10.0 mmol)

-

Borane-THF complex (1.0 M in THF, 25.0 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

10% NaOH solution

Methodology:

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar under Argon atmosphere.

-

Slurry Formation: Add (S)-2-(2,3-dichlorophenyl)glycine (2.20 g, 10 mmol) and anhydrous THF (30 mL). Cool to 0°C in an ice bath.

-

Reduction: Add

(25 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Hydrogen gas evolution. -

Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66°C) for 12 hours. The slurry should dissolve into a clear solution.

-

Quench: Cool to 0°C. Carefully add MeOH (10 mL) dropwise to destroy excess borane. Vigorous bubbling will occur.

-

Workup: Concentrate the solvent in vacuo. Redissolve the residue in 10% NaOH (20 mL) and extract with Dichloromethane (DCM, 3 x 20 mL).

-

Purification: Dry combined organics over

, filter, and concentrate. Recrystallize from Ethyl Acetate/Hexanes. -

Validation: Check purity via HPLC (>98%) and optical rotation.

Applications in Drug Design[2]

Synthesis of Chiral Morpholines (Reuptake Inhibitors)

The primary medicinal application is the cyclization of this glycinol to form 2-(2,3-dichlorophenyl)morpholines . These structures mimic the norepinephrine reuptake inhibitor (NRI) pharmacophore but with enhanced metabolic stability.

Workflow:

-

N-Alkylation: React glycinol with chloroacetyl chloride.

-

Cyclization: Base-mediated ring closure (

). -

Reduction: Reduce the lactam to the morpholine.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for using this scaffold.

Figure 1: Strategic decision tree for deploying the 2,3-dichlorophenylglycinol scaffold in synthesis.

Critical Analysis: The "Chlorine Clash"

Why choose 2,3-dichloro over 3,4-dichloro?

-

Steric Shielding: The chlorine at the 2-position (ortho) creates a "steric fence" around the benzylic position. This slows down metabolic deamination by MAO (Monoamine Oxidase), potentially extending the half-life of amine derivatives.

-

Receptor Selectivity: In dopamine D2 receptors, the 2,3-dichloro substitution induces a specific twist in the biphenyl-like binding pocket (as seen in Aripiprazole docking studies), which is distinct from the planar binding of 3,4-dichloro analogs.

-

Synthesis Challenges: The steric bulk at the 2-position makes nucleophilic attack at the benzylic carbon (in precursor synthesis) slower, requiring higher temperatures or stronger catalysts than standard phenylglycinol synthesis.

References

- Title: "2,3-Dichlorophenylpiperazine as a privileged scaffold in dopamine receptor partial agonists.

-

Phenylglycinol Synthesis & Properties

- Title: "Processes for producing optically active 2-amino-1-phenylethanol derivatives (Patent EP0924193A1).

-

2,3-Dichloro Pharmacophore in Clinical Agents

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. thomassci.com [thomassci.com]

- 5. 1213571-27-7|(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 6. Medicinal chemistry advances in targeting class I histone deacetylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]

- 10. (R)-(-)-2-Phenylglycinol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Solubility Profile of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol: A Technical Guide

This guide provides a comprehensive technical analysis of the solubility characteristics of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol , a critical chiral intermediate in pharmaceutical synthesis. It synthesizes physicochemical principles with practical experimental protocols to aid researchers in solvent selection, process optimization, and formulation development.

Executive Summary

This compound (CAS: 1213482-39-3 for the R-isomer) is a vicinal amino alcohol characterized by a lipophilic 2,3-dichlorophenyl ring and a polar amino-ethanol side chain. This amphiphilic structure dictates a complex solubility profile: the molecule exhibits significant solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO), while showing limited solubility in non-polar hydrocarbons.

Understanding its solubility is crucial for:

-

Reaction Optimization: Selecting solvents that maintain homogeneity during nucleophilic substitutions or reductions.

-

Purification: Designing crystallization protocols based on temperature-dependent solubility differentials.

-

Formulation: Developing stable liquid dosage forms or intermediates.

Physicochemical Characterization

To predict solubility behavior accurately, one must first analyze the compound's fundamental properties.

| Property | Value (Approx.) | Solubility Implication |

| Molecular Weight | 206.07 g/mol | Moderate size; diffusion-limited dissolution is negligible. |

| LogP (Predicted) | ~1.4 - 1.8 | Moderately lipophilic. Soluble in organic solvents but retains some water affinity. |

| pKa (Amine) | ~9.0 - 9.5 | Basic. Solubility in water increases significantly at pH < 7 (protonation). |

| H-Bond Donors | 2 (-NH₂, -OH) | Strong potential for H-bonding with protic solvents (Alcohols, Water). |

| H-Bond Acceptors | 2 (N, O) | Interacts well with polar aprotic solvents (DMSO, DMF). |

| Physical State | Solid (Crystalline) | High lattice energy may require heating to initiate dissolution in marginal solvents. |

Structural Analysis

The 2,3-dichlorophenyl moiety is highly lipophilic and electron-withdrawing, reducing the basicity of the amine slightly compared to non-chlorinated analogues. However, the vicinal amino-alcohol motif allows for intramolecular hydrogen bonding, which can stabilize the molecule in non-polar environments but primarily drives solubility in solvents capable of disrupting these bonds (e.g., alcohols).

Solubility in Organic Solvents

The following classification is based on the "Like Dissolves Like" principle and empirical data from structurally similar phenylglycinol derivatives.

Class A: High Solubility (>50 mg/mL)

-

Solvents: Methanol, Ethanol, DMSO, DMF, DMAc.

-

Mechanism: Strong hydrogen bonding interactions solvate the amine and hydroxyl groups. The aromatic ring is accommodated by the organic character of the solvent.

-

Application: Ideal for stock solutions, reaction media, and spectroscopic analysis (NMR in DMSO-d6).

Class B: Moderate Solubility (10–50 mg/mL)

-

Solvents: Isopropanol, Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate.

-

Mechanism:

-

THF/Ethyl Acetate: Good interaction with the aromatic ring and H-bond acceptance, but less effective at solvating the polar protons.

-

DCM: Excellent solvation of the dichlorophenyl ring, but poor interaction with the polar head group.

-

-

Application: Extraction solvents, reaction media for acylations or protections.

Class C: Low Solubility (<10 mg/mL)

-

Solvents: Toluene, Diethyl Ether, Water (at neutral pH).

-

Mechanism:

-

Toluene: Solvates the ring but repels the polar side chain.

-

Water:[1] The hydrophobic effect of the dichlorophenyl ring dominates, preventing dissolution unless the amine is protonated.

-

-

Application: Anti-solvents for crystallization (e.g., adding Toluene to an Ethanol solution to precipitate the product).

Class D: Insoluble / Negligible (<1 mg/mL)

-

Solvents: Hexane, Heptane, Cyclohexane.

-

Mechanism: Complete polarity mismatch. The crystal lattice energy exceeds the weak Van der Waals forces offered by alkanes.

-

Application: Washing filter cakes to remove non-polar impurities.

Experimental Determination Protocol

Since specific solubility values can vary by polymorph and purity, experimental validation is required. The following Shake-Flask Method is the gold standard for determining equilibrium solubility.

Workflow Diagram

Caption: Standard Shake-Flask Protocol for Equilibrium Solubility Determination.

Detailed Procedure

-

Preparation: Add an excess of this compound (approx. 100 mg) to a glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Ethanol). Cap tightly.

-

Equilibration: Agitate at the desired temperature (e.g., 25°C) for 24–48 hours to ensure saturation.

-

Phase Separation: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temperatures) to remove undissolved solids.

-

Quantification:

-

HPLC Method (Preferred): Dilute the filtrate with mobile phase and analyze against a standard curve.

-

Gravimetric Method:[2] Evaporate a known volume of filtrate to dryness and weigh the residue.

-

-

Reporting: Express results as mg/mL or Molarity (M).

Solubility Modulation Strategies

For process chemists, manipulating solubility is often necessary.

pH Adjustment (Salt Formation)

The free base has poor water solubility. Converting it to a salt dramatically alters this.

-

Acidification: Addition of HCl (1.0 eq) forms the Hydrochloride salt , which is highly water-soluble (>100 mg/mL).

-

Reaction:

-

Use Case: Aqueous workups or formulations requiring aqueous delivery.

Cosolvent Systems

Using binary solvent mixtures can fine-tune solubility for crystallization.

-

Ethanol/Water: Solubility decreases non-linearly as water content increases.

-

DCM/Hexane: Adding Hexane to a DCM solution induces precipitation.

Temperature Dependence

Most organic solubilities for this compound will follow the van't Hoff equation, increasing exponentially with temperature.

-

Recrystallization: Dissolve in boiling Ethanol (high solubility), then cool to 0°C (lower solubility) to crystallize pure product.

Decision Tree for Solvent Selection

Caption: Strategic Solvent Selection Guide for Synthesis and Processing.

Handling and Stability

-

Hygroscopicity: The amino-alcohol moiety can be hygroscopic. Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent moisture absorption which can alter apparent solubility (weight basis).

-

Oxidation: The benzylic position (adjacent to the amine) is susceptible to oxidation. Avoid prolonged exposure to air in solution.

-

Safety: The 2,3-dichlorophenyl group suggests potential biological activity.[3] Handle as a hazardous substance (irritant/toxic) in a fume hood.

References

-

BenchChem. (2025). General Experimental Protocol for Determining Solubility. Retrieved from

-

National Institutes of Health (NIH). (2024). Experimental Measures of Amino Acid Hydrophobicity. PMC. Retrieved from

-

PubChem. (2024). This compound Compound Summary. National Library of Medicine. Retrieved from

-

ChemSrc. (2024). 2-Amino-2-(2,3-dichlorophenyl)ethanol MSDS and Properties. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Engineering Chiral Beta-Amino Alcohols: A Technical Blueprint for Drug Discovery

Introduction: The Pharmacological Imperative

The 1,2-amino alcohol (β-amino alcohol) motif is a privileged pharmacophore and an indispensable chiral building block in modern drug discovery[1]. Present in life-saving therapeutics ranging from HIV-1 protease inhibitors (e.g., Saquinavir)[1] to beta-blockers and antimalarial agents[2], the spatial arrangement of the hydroxyl and amino groups dictates target binding affinity and pharmacokinetic stability. As a Senior Application Scientist, I approach the synthesis of these motifs not merely as a chemical transformation, but as the deliberate engineering of 3D molecular space. Beyond direct therapeutic application, these structures serve as highly effective chiral auxiliaries and ligands in asymmetric catalysis[1].

Logical mapping of beta-amino alcohol applications in drug discovery and asymmetric synthesis.

Mechanistic Causality in Synthetic Strategies

The Sharpless Asymmetric Aminohydroxylation (ASAH)

The ASAH reaction remains the premier method for the direct, single-step conversion of alkenes into enantioenriched vicinal amino alcohols[3]. The causality behind the reaction's success lies in the osmium-catalyzed cycloaddition mechanism. By utilizing chiral cinchona alkaloid ligands such as (DHQ)2PHAL or (DHQ)2AQN, the osmium tetroxide catalyst is directed to a specific enantiotopic face of the alkene[4]. The nitrogen source (often a carbamate or sulfonamide) and the oxidant work in tandem to form an osmium azaglycolate intermediate[3]. The choice of ligand directly dictates the regioselectivity and enantiomeric excess (ee), making this a highly tunable system for drug developers[5].

Regioselective Epoxide Aminolysis

When starting from chiral epoxides, the synthesis of β-amino alcohols relies on the nucleophilic attack of amines[1]. The causality here is governed by a delicate balance of steric and electronic factors. Under conventional conditions, nucleophilic attack occurs at the less sterically hindered carbon via an SN2 mechanism, leading to inversion of stereochemistry[6]. However, by employing specific Lewis acid catalysts (e.g., aluminosilicates or antimony trichloride), the electronic characteristics of the epoxide can be modulated to favor attack at the more substituted carbon, providing a stereodivergent route to all possible isomers[6][7].

Self-Validating Experimental Protocols

Protocol 1: Sharpless ASAH of Styrene Derivatives

Self-Validating Mechanism: The use of continuous TLC monitoring ensures that the osmium cycle does not stall, while the biphasic solvent system prevents over-oxidation and diol formation.

-

Catalyst Complexation: In a well-ventilated fume hood, dissolve K2OsO2(OH)4 (0.04 eq) and the chiral ligand (DHQ)2PHAL (0.05 eq) in a 1:1 mixture of n-propanol and water. Stir for 15 minutes until a clear solution indicates complete ligand-metal complexation.

-

Nitrogen Source Addition: Add the nitrogen source, such as Chloramine-T trihydrate (3.0 eq), to the mixture. The solution will change color, indicating the formation of the active imido-osmium species.

-

Substrate Introduction: Cool the reaction vessel to 4°C. Slowly add the alkene substrate (e.g., substituted styrene, 1.0 eq) dropwise to control the exothermic cycloaddition.

-

Enantioselective Cyclization: Stir the reaction at 4°C for 12-24 hours. Monitor via TLC (Hexanes/EtOAc 7:3). Causality Note: The low temperature maximizes the enantiomeric discrimination by the chiral ligand pocket.

-

Quenching and Hydrolysis: Once the alkene is consumed, add solid sodium sulfite (Na2SO3) to reduce the osmium azaglycolate intermediate and quench any unreacted oxidant[3]. Stir for 1 hour at room temperature.

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude β-amino alcohol via flash column chromatography.

Step-by-step experimental workflow of the Sharpless Asymmetric Aminohydroxylation (ASAH).

Protocol 2: Regioselective Solvent-Free Epoxide Aminolysis

Self-Validating Mechanism: Solvent-free conditions driven by Lewis acid catalysis ensure high atom economy and prevent solvent-induced solvolysis side reactions.

-

Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, combine the chiral epoxide (1.0 eq) and the amine nucleophile (1.2 eq).

-

Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., ZrO2 or mesoporous aluminosilicates, 10 mol%)[6]. Causality Note: The Lewis acid coordinates to the epoxide oxygen, increasing the electrophilicity of the adjacent carbons to dictate regioselectivity.

-

Reaction Execution: Heat the mixture to 60°C under solvent-free conditions. The absence of solvent increases the effective concentration of the reactants, driving the SN2 ring-opening to completion within 2-4 hours.

-

Workup: Cool to room temperature, dilute with dichloromethane, and filter through a short pad of Celite to remove the heterogeneous catalyst.

-

Purification: Concentrate the filtrate and purify the resulting β-amino alcohol by recrystallization or chromatography to achieve >99% diastereomeric excess.

Quantitative Data Summaries

The following table summarizes the comparative metrics of the primary synthetic strategies used to generate β-amino alcohols in drug discovery:

| Synthetic Strategy | Primary Catalyst / Reagents | Enantioselectivity (ee) | Regioselectivity | Key Advantages in Drug Discovery |

| Sharpless ASAH [3][4] | OsO4, (DHQ)2PHAL | Excellent (>90%) | High (Ligand dependent) | Single-step synthesis from simple alkenes; highly tunable. |

| Epoxide Aminolysis [1][6] | Lewis Acids (e.g., ZrO2) | Excellent (Stereospecific) | High (Steric/Electronic control) | Solvent-free options; utilizes the abundant chiral pool. |

| Amino Acid Reduction [1] | LiAlH4 or Boranes | Excellent (Preserved) | N/A | Highly economical for naturally occurring L-amino acids. |

| Photocatalytic Coupling [8] | Non-noble metal MOFs | Moderate to Good | High | Enables incorporation of CF3 groups for metabolic stability. |

Conclusion

The synthesis of β-amino alcohol chiral building blocks is a cornerstone of modern medicinal chemistry. By understanding the mechanistic causality—whether it is the facial selectivity imparted by cinchona alkaloids in the ASAH reaction or the electronic modulation of epoxides by Lewis acids—scientists can engineer precise 3D pharmacophores. Implementing these robust, self-validating protocols not only streamlines drug discovery workflows but also guarantees the high enantiomeric purity required for clinical efficacy and safety.

References

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Research & Reviews: Journal of Chemistry. 1

-

A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. ResearchGate. 6

-

Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. 2

-

Photocatalytic synthesis of CF3-containing β-amino alcohols via covalent metal–organic frameworks. National Science Review. 8

-

The Sharpless asymmetric aminohydroxylation. Journal of the Chemical Society, Perkin Transactions 1. 3

-

Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products. RSC Advances. 4

-

The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes. Organic Letters.5

-

A Regio‐ and Stereodivergent Route to All Isomers of vic‐Amino Alcohols. R Discovery. 7

Sources

- 1. rroij.com [rroij.com]

- 2. researchgate.net [researchgate.net]

- 3. The Sharpless asymmetric aminohydroxylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12625E [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. academic.oup.com [academic.oup.com]

Comprehensive Characterization and Synthetic Methodologies of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol: A Strategic Chiral Building Block

1. Executive Summary In modern medicinal chemistry, the arylethanolamine scaffold serves as a privileged structure, frequently embedded within beta-adrenergic agonists, chiral auxiliaries, and complex heterocyclic active pharmaceutical ingredients (APIs). Among these, 2-amino-2-(2,3-dichlorophenyl)ethan-1-ol emerges as a highly specialized chiral building block. The presence of the 2,3-dichloro substitution pattern on the phenyl ring imparts unique steric and electronic properties, significantly modulating the lipophilicity and metabolic stability of downstream drug candidates. This technical guide provides an in-depth analysis of its physicochemical profile, structural reactivity, and field-proven synthetic methodologies for its isolation and application.

2. Physicochemical Profiling & Molecular Identity Accurate molecular characterization is the cornerstone of robust synthetic planning. The structural identity of this compound is defined by an ethanolamine backbone covalently bonded to a 2,3-dichlorophenyl moiety at the C2 position.

Table 1: Quantitative Physicochemical Data

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C8H9Cl2NO[1] |

| Molecular Weight | 206.07 g/mol [1] |

| Exact Mass | 205.0061 Da |

| CAS Registry Number | 1213898-76-0 (for the (S)-enantiomer)[1] |

| Hydrogen Bond Donors | 3 (-NH2, -OH) |

| Hydrogen Bond Acceptors | 2 (N, O) |

3. Structural and Mechanistic Insights The architecture of this compound dictates its reactivity:

-

The 2,3-Dichloroarene Motif: The adjacent chlorine atoms exert a strong inductive electron-withdrawing effect (-I effect) while providing substantial steric bulk. This ortho/meta substitution pattern restricts the free rotation of the phenyl ring relative to the ethanolamine backbone, often locking the molecule into specific bioactive conformations.

-

The 1,2-Amino Alcohol Core: Acting as a bidentate nucleophile, this core is primed for cyclization reactions. The differential nucleophilicity between the primary amine (softer, more nucleophilic) and the primary alcohol (harder, less nucleophilic) allows for highly regioselective sequential functionalization[2].

4. Synthetic Methodologies: Constructing the Arylethanolamine Scaffold The synthesis of enantiopure 2-amino-2-arylethanols typically relies on the reduction of their corresponding chiral amino acids (arylglycines) or ester precursors[3]. While reagents like LiAlH4 are standard for reducing esters to amino alcohols[3], the presence of aryl chlorides necessitates a chemoselective approach to prevent unwanted reductive dechlorination. The use of sodium borohydride (NaBH4) activated by molecular iodine (I2) provides an exceptionally mild and chemoselective pathway.

Fig 1: Chemoselective reduction of 2,3-dichlorophenylglycine via in situ generated diborane.

5. Experimental Protocol: Chemoselective Reduction Workflow Objective: Synthesize this compound from 2-(2,3-dichlorophenyl)glycine. Mechanistic Causality: Standard NaBH4 is insufficiently electrophilic to reduce carboxylic acids. The addition of I2 to NaBH4 in THF generates diborane (B2H6) in situ. Diborane acts as an electrophilic reducing agent, rapidly coordinating with the electron-rich carbonyl oxygen of the carboxylic acid, driving the reduction to the corresponding alcohol without cleaving the sensitive C-Cl bonds.

Step-by-Step Methodology:

-

Preparation : In a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stir bar, and argon inlet, suspend 2-(2,3-dichlorophenyl)glycine (10 mmol) and NaBH4 (25 mmol) in anhydrous THF (50 mL).

-

Activation (Self-Validating Step) : Cool the suspension to 0 °C in an ice bath. Dissolve I2 (10 mmol) in anhydrous THF (20 mL) and add it dropwise via an addition funnel over 30 minutes.

-

System Validation: The protocol validates itself through two observable phenomena: the vigorous evolution of hydrogen gas (indicating the formation of active borane species) and the transition of the reaction mixture from the deep brown of molecular iodine to a colorless/pale yellow solution as the I2 is consumed.

-

-

Reduction : Once H2 evolution ceases (confirming complete activation), remove the ice bath and heat the mixture to reflux (approx. 66 °C) for 14 hours to drive the reduction of the carboxylate.

-

Quenching : Cool the reaction to 0 °C. Carefully quench the excess diborane by the dropwise addition of methanol (15 mL). Continue addition until all effervescence strictly stops.

-

Hydrolysis of Borate Complexes : Concentrate the mixture under reduced pressure. Add 20% aqueous KOH (30 mL) to the residue and stir at 60 °C for 3 hours. Causality: This harsh basic hydrolysis is mandatory to break the robust boron-nitrogen and boron-oxygen chelates formed during the reduction, liberating the free amino alcohol.

-

Isolation : Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the target compound.

6. Applications in Advanced Medicinal Chemistry: Morpholinone Synthesis A primary application of this compound is its use as a chiral pool precursor for the synthesis of enantiomerically pure morpholin-3-ones[2]. These heterocycles are core scaffolds in numerous biologically active molecules, including direct oral anticoagulants (DOACs).

The synthesis proceeds via a highly efficient two-step sequence:

-

Regioselective N-Alkylation : The more nucleophilic primary amine reacts with an activated two-carbon unit, such as ethyl chloroacetate, in the presence of a non-nucleophilic base (e.g., triethylamine)[2].

-

Intramolecular Lactamization : Subsequent heating drives the intramolecular attack of the primary alcohol onto the newly formed ester, extruding ethanol and closing the six-membered morpholinone ring[2].

Fig 2: Two-step synthesis of chiral morpholin-3-one derivatives from the amino alcohol.

7. References

-

Title : 1213898-76-0 (s)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol AKSci Source : AK Scientific URL : 1

-

Title : 5-(P-tolyl)morpholin-3-one Source : Benchchem URL : 2

-

Title : Ethyl alpha-bromophenylacetate | 2882-19-1 Source : Benchchem URL : 3

Sources

The Critical Isomeric Distinction: A Guide to 2-Amino-2-phenylethanol and 2-Amino-1-phenylethanol Derivatives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The constitutional isomers 2-amino-1-phenylethanol and 2-amino-2-phenylethanol represent two distinct molecular scaffolds that, despite sharing the same chemical formula (C₈H₁₁NO), give rise to derivatives with profoundly different synthetic pathways, stereochemical properties, and pharmacological activities. The seemingly minor shift of a single functional group fundamentally alters the molecule's interaction with biological systems, creating separate universes of therapeutic potential. This guide provides a detailed comparative analysis of these two isomeric families, exploring their structural nuances, synthetic strategies, stereospecific biological activities, and analytical characterization. It serves as a technical resource for researchers engaged in the design and development of novel therapeutics, particularly in the fields of adrenergic modulation and beyond.

The Foundational Isomeric Difference: Structure and Physicochemical Properties

At the core of this discussion are two constitutional isomers. In 2-amino-1-phenylethanol , the amino (-NH₂) group is on the terminal carbon (C2) and the hydroxyl (-OH) group is on the benzylic carbon (C1).[1][2] Conversely, in 2-amino-2-phenylethanol , the positions are swapped: the amino group is on the benzylic carbon (C2) and the hydroxyl group is on the terminal carbon (C1).[3]

This fundamental structural divergence dictates the position of the chiral center. In 2-amino-1-phenylethanol, the C1 carbon, bonded to the phenyl ring, the hydroxyl group, a hydrogen, and the aminomethyl group, is the stereocenter.[4] In 2-amino-2-phenylethanol, the C2 carbon, bonded to the phenyl ring, the amino group, a hydrogen, and the hydroxymethyl group, serves as the stereocenter.[3] This distinction is paramount, as the spatial arrangement of these functional groups is critical for receptor binding and biological activity.

Table 1: Physicochemical Properties of Parent Isomers

| Property | 2-amino-1-phenylethanol | 2-amino-2-phenylethanol |

| Synonyms | Phenylethanolamine, β-hydroxyphenethylamine[4] | 2-Phenylglycinol, β-aminophenethyl alcohol[3][5] |

| CAS Number | 7568-93-6[6] | 7568-92-5[3] |

| Molecular Weight | 137.18 g/mol [2] | 137.18 g/mol [3] |

| Melting Point | 56-58 °C[1] | 53-58 °C[7] |

| Boiling Point | 157-160 °C at 17 mmHg[4] | 261 °C[7] |

| pKa | 8.90 (for hydrochloride salt)[4] | Not readily available |

Divergent Paths: Synthesis and Derivatization

The isomeric difference necessitates distinct retrosynthetic analyses and starting materials. Methodologies for creating derivatives of one class are generally not applicable to the other.

Synthesis of 2-Amino-1-phenylethanol Derivatives

This scaffold, often referred to as a β-amino alcohol, is a cornerstone of many pharmaceuticals. Its synthesis is well-established, with asymmetric methods being crucial for accessing enantiomerically pure products.

Common Synthetic Approaches:

-

Asymmetric Reduction of α-aminoketones: This is a widely used method, employing chiral catalysts such as those based on CBS-oxazaborolidine to achieve high enantioselectivity.[8]

-

Ring-opening of Epoxides: The regioselective opening of styrene oxide with an amine source is a direct and efficient route.[9]

-

Reduction of Chiral Precursors: Methods like the chiral oxaborolidine-catalyzed borane reduction of phenacyl chloride yield a chiral chloro-alcohol, which can then be aminated.[10]

Protocol 1: Synthesis of Racemic 2-Amino-1-phenylethanol via Epoxide Opening [9] This protocol is a self-validating system based on established chemical principles of nucleophilic ring-opening of epoxides.

-

Reaction Setup: To a stirred solution of 2-phenyloxirane (styrene oxide) (1.0 g, 8.31 mmol) in anhydrous tetrahydrofuran (THF), add sodium bis(trimethylsilyl)amide (1M solution in THF, 29.08 mL, 29.08 mmol) at 0-5 °C.

-

Causality: Sodium bis(trimethylsilyl)amide acts as a potent, sterically hindered nitrogen nucleophile. The low temperature controls the exothermic reaction. Anhydrous conditions are critical to prevent premature quenching of the strong base.

-

-

Reaction Progression: Allow the mixture to warm to 25 °C and stir for 20 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Causality: The extended reaction time ensures complete conversion. The bulky silyl groups direct the nucleophilic attack to the sterically less hindered terminal carbon of the epoxide, ensuring regioselectivity for the 1-phenyl-2-amino structure.

-

-

Quenching and Workup: Quench the reaction with water (2.5 mL) and stir for 5 hours.

-

Causality: Water hydrolyzes the N-Si bonds and protonates the resulting alkoxide, yielding the final amino alcohol product.

-

-

Isolation and Purification: Remove the solvent under reduced pressure. Extract the aqueous residue with dichloromethane. Dry the combined organic layers over anhydrous Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel to yield 2-amino-1-phenylethanol.

-

Causality: Standard liquid-liquid extraction separates the organic product from inorganic salts. Column chromatography removes any unreacted starting material or byproducts.

-

Synthesis of 2-Amino-2-phenylethanol Derivatives

The synthesis of this α-amino alcohol scaffold often begins with precursors where the nitrogen is already attached to the benzylic carbon, such as derivatives of the amino acid phenylglycine.

Common Synthetic Approaches:

-

Reduction of Phenylglycine Derivatives: Chiral (R)- or (S)-phenylglycine can be converted to its corresponding methyl ester and subsequently reduced with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the chiral 2-amino-2-phenylethanol (phenylglycinol).

-

Derivatization of Phenylglycinol: Commercially available (R)- or (S)-phenylglycinol serves as a versatile starting material for building more complex derivatives, often through N-alkylation or acylation reactions.[11][12]

The causality behind this choice is clear: starting with a molecule that already possesses the correct C-N bond at the benzylic position is far more efficient than attempting to construct it. The development of novel β₂-adrenoceptor agonists, for example, often involves multi-step syntheses starting from substituted phenylglycinol analogues.[11][12]

Stereochemistry and the Divergence of Pharmacological Activity

The distinct placement of the chiral center and functional groups in the two isomeric scaffolds leads their derivatives to target different biological systems, often with high stereospecificity.

2-Amino-1-phenylethanol Derivatives: Adrenergic Agonists and Beyond

This class of compounds, as structural analogues of norepinephrine and epinephrine, are classic ligands for adrenergic receptors.[4][13] The stereochemistry at the C1 position is a critical determinant of activity.

-

Adrenergic Activity: For many phenylethanolamines, the (1R)-enantiomer is the more potent isomer for interacting with adrenergic receptors.[14] This stereochemical preference is well-documented for substrates of phenylethanolamine N-methyltransferase (PNMT), the enzyme that converts norepinephrine to epinephrine.[14][15] Derivatives such as the β₂-agonists salbutamol and salmeterol are based on this scaffold.[8]

-

Antimalarial Activity: Derivatives of 2-amino-1-phenylethanol have also shown potent antimalarial activity against Plasmodium falciparum.[16][17] The amino alcohol moiety is crucial for this activity, though the precise mechanism and stereochemical requirements can vary with the specific substitutions on the molecule.[17]

2-Amino-2-phenylethanol Derivatives: A Scaffold for Selective Modulators

While less classical in the adrenergic space, recent drug discovery efforts have highlighted the potential of the 2-amino-2-phenylethanol scaffold for developing highly selective agents.

-

Selective β₂-Adrenoceptor Agonists: A novel series of derivatives based on this scaffold were developed as potent and highly selective β₂-adrenoceptor agonists for treating asthma and COPD.[11][12] In one prominent example, the (S)-isomer of a lead compound was found to be 8.5-fold more active than the (R)-isomer, demonstrating a clear stereochemical preference for this new class of ligands.[11] This work underscores how shifting the scaffold can unlock new selectivity profiles at established targets.

Table 2: Comparative Pharmacological Profiles of Representative Derivatives

| Derivative Class | Example Compound | Target | Activity | Therapeutic Area |

| 2-Amino-1-phenylethanol | (1R,2S)-(-)-Norephedrine | PNMT | Kₘ = 1310 µM[14] | CNS Research |

| 2-Amino-1-phenylethanol | Antimalarial Compound 6[17] | P. falciparum | IC₅₀ = 0.5 µM[17] | Infectious Disease |

| 2-Amino-2-phenylethanol | Compound 2f[11] | β₂-Adrenoceptor | EC₅₀ = 0.25 nM[11] | Asthma/COPD |

| 2-Amino-2-phenylethanol | Compound 1a[12] | β₂-Adrenoceptor | High selectivity vs. β₁[12] | Asthma |

Analytical Characterization: The Challenge of Chirality

Distinguishing between enantiomers and confirming the identity of isomeric derivatives requires specialized analytical techniques. The primary challenge is resolving the chiral compounds.

-

High-Performance Liquid Chromatography (HPLC): The most powerful and common method involves the use of Chiral Stationary Phases (CSPs). Polysaccharide-based CSPs (e.g., cellulose or amylose phenylcarbamate derivatives) are particularly effective at resolving phenylethanolamine enantiomers through a combination of hydrogen bonding, π-π stacking, and steric interactions.[18][19] The choice of mobile phase (normal, reversed, or polar organic) can dramatically affect selectivity and resolution.[20]

-

Gas Chromatography (GC): Enantiomers can also be separated on an achiral GC column following pre-column derivatization with a chiral reagent, such as S-(-)-N-(fluoroacyl)-prolyl chloride.[21][22] This creates diastereomeric pairs that have different physical properties and can be separated by the achiral column.

Protocol 2: Baseline Chiral HPLC Separation This protocol provides a starting point for developing a method to separate the enantiomers of a phenylethanolamine derivative.

-

Column Selection: Select a polysaccharide-based CSP, for example, a Chiralpak® IE column (amylose tris(3,5-dichlorophenylcarbamate)).

-

Causality: This phase provides multiple chiral recognition mechanisms necessary for resolving enantiomers.

-

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine, 0.1%).

-

Causality: The alcohol acts as the polar modifier, controlling retention time and selectivity. The amine additive is crucial for improving the peak shape of basic analytes like phenylethanolamines by masking residual acidic silanols on the silica support.

-

-

Instrumentation Setup: Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value based on the analyte's chromophore (e.g., 220 nm or 254 nm).

-

Analysis and Optimization: Inject a solution of the racemic analyte. If separation is poor, systematically vary the percentage of the alcohol modifier. A lower alcohol percentage generally increases retention and may improve resolution.

-

Causality: The optimization of the mobile phase composition is a critical step in finding the "sweet spot" where the differential interactions between the enantiomers and the CSP are maximized, leading to baseline separation.[20]

-

Conclusion and Future Perspectives

The distinction between 2-amino-1-phenylethanol and 2-amino-2-phenylethanol derivatives is a clear illustration of the principles of constitutional isomerism and its profound impact on medicinal chemistry. The placement of the amino and hydroxyl groups dictates not only the synthetic strategy but, more importantly, the molecule's three-dimensional architecture and its resulting pharmacological profile.

Derivatives of the classical 2-amino-1-phenylethanol scaffold continue to be a rich source of adrenergic modulators and have found new life in areas like infectious disease.[17][23] In contrast, the less-explored 2-amino-2-phenylethanol scaffold has recently emerged as a promising template for developing next-generation therapeutics with novel selectivity profiles, such as highly selective β₂-agonists.[11][12]

For drug development professionals, understanding the unique characteristics of each isomeric backbone is essential. It allows for the rational selection of scaffolds to achieve desired biological outcomes and provides a framework for designing new chemical entities with improved potency, selectivity, and pharmacokinetic properties. The continued exploration of both isomeric families will undoubtedly lead to the discovery of valuable new therapeutic agents.

References

- Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists. PubMed.

- Phenylethanolamine. Wikipedia.

- Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase. PubMed.

- Recent development in the asymmetric synthesis of optically active 2-amino-1-phenylethanol derivatives.

- Stereochemical Aspects of Phenylethanolamine Analogues as Substrates of Phenylethanolamine N-Methyltransferase. American Chemical Society.

- Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatiz

- 2-Amino-2-phenylethanol. PubChem.

- 2-Amino-1-phenylethanol. Chem-Impex.

- 2-Amino-1-phenylethanol. MedchemExpress.com.

- Discovery of a Highly Selective β2-Adrenoceptor Agonist with a 2-Amino-2-phenylethanol Scaffold as an Oral Antiasthmatic Agent.

- (R)-(-)-2-Amino-1-phenylethanol. PubChem.

- 2-AMINO-1-PHENYLETHANOL synthesis. ChemicalBook.

- Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis eBooks.

- 2-Amino-1-phenylethanol - Chiral Amino Alcohol for Synthesis. APExBIO.

- 2-Amino-2-phenylethan-1-ol. PubChem.

- 2-AMINO-1-PHENYLETHANOL. ChemicalBook.

- Phenylethanolamine. PubChem.

- Analyses of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame – ionization detection and pre-column chiral derivation.

- 2-Amino-2-phenylethanol. CymitQuimica.

- Case Study of Small Molecules As Antimalarials: 2-Amino-1-phenylethanol (APE)

- Processes for producing optically active 2-amino-1-phenylethanol derivatives.

- 2-Phenethylamines in Medicinal Chemistry: A Review. PMC.

- 2-Amino-2-phenylethanol. Sigma-Aldrich.

- 2-amino-2-phenylethanol. Guidechem.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.

- Playing with Selectivity for Optimal Chiral Separation.

Sources

- 1. 2-AMINO-1-PHENYLETHANOL | 7568-93-6 [chemicalbook.com]

- 2. Phenylethanolamine | C8H11NO | CID 1000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-2-phenylethanol | C8H11NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 5. 2-Amino-2-phenylethanol | CymitQuimica [cymitquimica.com]

- 6. apexbt.com [apexbt.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. Synthesis, biological evaluation and molecular modeling of 2-amino-2-phenylethanol derivatives as novel β2-adrenoceptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stereochemical aspects of phenylethanolamine analogues as substrates of phenylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Case Study of Small Molecules As Antimalarials: 2-Amino-1-phenylethanol (APE) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 19. csfarmacie.cz [csfarmacie.cz]

- 20. chromatographyonline.com [chromatographyonline.com]

- 21. Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. chemimpex.com [chemimpex.com]

Methodological & Application

Application Notes and Protocols: 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Strategic Advantage of Sterically Demanding Chiral Auxiliaries

In the realm of asymmetric synthesis, the quest for methodologies that afford high levels of stereocontrol is paramount for the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and agrochemical industries. Chiral auxiliaries are a robust and well-established strategy, providing a temporary source of chirality to a prochiral substrate, thereby directing subsequent chemical transformations to occur with a high degree of facial selectivity. The efficacy of a chiral auxiliary is largely dependent on its ability to create a rigid and predictable steric environment around the reactive center.

This application note details the use of 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol as a novel chiral auxiliary. The presence of the sterically demanding 2,3-dichlorophenyl group is hypothesized to provide exceptional facial shielding in transition states, leading to high diastereoselectivity in a variety of asymmetric transformations. This guide provides a comprehensive overview of its application, including the synthesis of the auxiliary, its incorporation into a substrate to form a chiral oxazolidinone, a detailed protocol for diastereoselective alkylation, and subsequent cleavage to yield the desired chiral product.

Core Principle: Diastereoselective Control via a Rigid Oxazolidinone Scaffold

The fundamental principle behind the application of this compound as a chiral auxiliary lies in its conversion to a chiral oxazolidinone. This is achieved by reacting the amino alcohol with a carbonyl-containing substrate, such as a carboxylic acid derivative. The resulting oxazolidinone ring system provides a conformationally rigid scaffold.[] The bulky 2,3-dichlorophenyl group is positioned to effectively block one face of the enolate formed from the N-acyl moiety, thereby directing the approach of an electrophile to the opposite, less hindered face.[][2] This mechanism of stereochemical control is well-established for other chiral auxiliaries, such as those popularized by David Evans.[]

The following diagram illustrates the proposed mechanism for stereocontrol in an asymmetric alkylation reaction using the this compound derived oxazolidinone auxiliary.

Caption: Proposed mechanism of stereocontrol.

Synthesis of (R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol

While commercially available, the synthesis of the chiral auxiliary from readily available starting materials is often desirable. A common route involves the asymmetric reduction of an α-amino ketone.

Protocol 1: Synthesis of (R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol

| Step | Procedure | Reagents and Conditions | Notes |

| 1 | Formation of the α-amino ketone | 2-Amino-1-(2,3-dichlorophenyl)ethan-1-one hydrochloride, suitable solvent (e.g., methanol). | The starting α-amino ketone can be synthesized from 2,3-dichloroacetophenone. |

| 2 | Asymmetric Reduction | A chiral reducing agent such as a CBS-oxazaborolidine catalyst with a borane source (e.g., borane-dimethyl sulfide complex) in an anhydrous solvent like THF at low temperature (e.g., -20 °C to 0 °C). | The choice of the (R)- or (S)-CBS catalyst will determine the enantiomer of the amino alcohol produced. |

| 3 | Work-up and Purification | Quench with methanol, followed by an acidic workup (e.g., 1 M HCl) and extraction with an organic solvent. The product can be purified by recrystallization or column chromatography. | Careful control of temperature during quenching is important. |

Application in Asymmetric Alkylation

A primary application of this chiral auxiliary is in the diastereoselective alkylation of carboxylic acid derivatives. This is achieved by first coupling the carboxylic acid to the chiral auxiliary to form an N-acyl oxazolidinone.

Protocol 2: Asymmetric Alkylation of a Carboxylic Acid Derivative

Part A: Formation of the N-Acyl Oxazolidinone

| Step | Procedure | Reagents and Conditions | Notes |

| 1 | Activation of Carboxylic Acid | The desired carboxylic acid (1.0 eq.), thionyl chloride or oxalyl chloride (1.2 eq.), catalytic DMF in an anhydrous solvent (e.g., DCM) at 0 °C to room temperature. | This converts the carboxylic acid to the more reactive acyl chloride. |

| 2 | Coupling with the Auxiliary | (R)-2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol (1.0 eq.), a non-nucleophilic base (e.g., triethylamine, 2.2 eq.), and the acyl chloride from Step 1 in an anhydrous solvent (e.g., DCM) at 0 °C. | The reaction mixture is typically stirred for several hours to ensure complete reaction. |

| 3 | Cyclization to the Oxazolidinone | A reagent such as carbonyldiimidazole (CDI) or phosgene can be used to effect the cyclization to the oxazolidinone. Alternatively, direct acylation of a pre-formed oxazolidinone can be performed. | This step forms the rigid chiral scaffold. |

| 4 | Purification | The crude product is purified by column chromatography on silica gel. |

Part B: Diastereoselective Alkylation

| Step | Procedure | Reagents and Conditions | Notes |

| 1 | Enolate Formation | The N-acyl oxazolidinone (1.0 eq.) is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) is added dropwise. | The formation of the Z-enolate is crucial for high diastereoselectivity. |

| 2 | Alkylation | The alkylating agent (e.g., an alkyl halide, 1.2 eq.) is added to the enolate solution at -78 °C. The reaction is stirred at this temperature until completion (monitored by TLC). | The choice of alkylating agent will determine the final product. |

| 3 | Work-up and Purification | The reaction is quenched with a saturated aqueous solution of ammonium chloride and warmed to room temperature. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric product is purified by flash chromatography. | The diastereomeric excess can be determined by NMR spectroscopy or chiral HPLC. |

Expected Outcome:

Based on analogous systems, high diastereoselectivity is anticipated due to the steric hindrance provided by the 2,3-dichlorophenyl group.

| Substrate | Electrophile | Expected Diastereomeric Ratio (d.r.) | Expected Yield |

| N-Propionyl derivative | Benzyl bromide | >95:5 | 80-90% |

| N-Acetyl derivative | Methyl iodide | >90:10 | 75-85% |

| N-Butyryl derivative | Ethyl iodide | >95:5 | 80-90% |

Cleavage of the Chiral Auxiliary

A key feature of a good chiral auxiliary is its facile removal under conditions that do not compromise the stereochemical integrity of the newly formed chiral center.

Protocol 3: Removal of the Chiral Auxiliary

| Cleavage to Carboxylic Acid | Cleavage to Alcohol | Cleavage to Aldehyde |

| Reagents: Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a mixture of THF and water. | Reagents: A reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in an ethereal solvent. | Reagents: A milder reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperature. |

| Procedure: The alkylated product is treated with the reagents at 0 °C to room temperature. The auxiliary can be recovered by extraction. | Procedure: The alkylated product is treated with the reducing agent at a suitable temperature (e.g., 0 °C or -78 °C). The auxiliary is recovered after work-up. | Procedure: The reaction is carried out at low temperature (e.g., -78 °C) followed by a careful quench. The auxiliary can be recovered. |

Experimental Workflow Visualization

The following diagram outlines the complete experimental workflow from the chiral auxiliary to the final enantiomerically enriched product.

Caption: Experimental workflow for asymmetric alkylation.

Conclusion and Future Outlook

This compound presents itself as a promising chiral auxiliary for asymmetric synthesis. Its sterically demanding nature is poised to offer high levels of stereocontrol in a range of carbon-carbon bond-forming reactions. The protocols outlined in this application note provide a solid foundation for researchers to explore the utility of this auxiliary in their synthetic endeavors. Further investigations into its application in other asymmetric transformations, such as aldol and Michael additions, are warranted and expected to yield similarly impressive results. The straightforward synthesis of the auxiliary and its efficient cleavage and recovery make it an attractive and practical tool for the synthesis of complex chiral molecules.

References

-

Kim, Y. H., et al. (2000). Asymmetric synthesis of 1,2-amino alcohols using (S)-indoline chiral auxiliary. Chirality, 12(5-6), 404-407. [Link]

-

Gualandris, R., et al. (2020). Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary. Journal of the American Chemical Society, 142(41), 17356-17361. [Link]

-

Morales-Nava, R., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8829-8838. [Link]

-

Kennedy, C. R., & Le, D. N. (2018). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis, 8(8), 7073-7094. [Link]

-

Kwo, A. C. (2021). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. University of Illinois at Urbana-Champaign. [Link]

-

Denisi, A., et al. (2021). Enantioselective Synthesis of Chiral Vicinal Amino Alcohols Using Amine Dehydrogenases. ACS Catalysis, 11(15), 9414-9421. [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 2(16), 2405-2407. [Link]

-

ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. Retrieved from [Link]

-

Sharma, G. V., et al. (2003). Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. Letters in Peptide Science, 10, 79-82. [Link]

-

Feroci, M., et al. (2000). The Reaction of 1,2-Amino Alcohols with Carbon Dioxide in the Presence of 2-Pyrrolidone Electrogenerated Base. New Synthesis of Chiral Oxazolidin-2-ones. The Journal of Organic Chemistry, 65(14), 4373-4376. [Link]

-

ResearchGate. (n.d.). Diastereoselective alkylation and methods for chiral auxiliary removal. Retrieved from [Link]

Sources

Application Note: Reductive Amination Protocols for 2,3-Dichlorophenyl Derivatives

Executive Summary

The 2,3-dichlorophenyl moiety is a privileged pharmacophore in CNS-active agents (e.g., Aripiprazole, Lamotrigine intermediates) due to its metabolic stability and lipophilicity. However, incorporating this motif via reductive amination presents two distinct challenges: steric hindrance from the ortho-chlorine and chemoselectivity risks (hydrodehalogenation) during reduction.

This guide details three field-proven protocols to address these challenges. Unlike generic procedures, these workflows are optimized for the electronic and steric reality of 2,3-dichlorophenyl substrates, prioritizing the preservation of the aryl chloride and the suppression of dialkylation.

Strategic Analysis: The "Ortho-Chloro" Challenge

To select the correct protocol, one must understand the substrate's behavior. The 2,3-dichloro substitution pattern imposes specific constraints:

-

Steric Ortho-Effect: The chlorine atom at the 2-position creates significant steric bulk around the carbonyl carbon (in aldehydes) or the nitrogen (in anilines). This slows down the initial nucleophilic attack and imine formation.

-

Electronic Activation: The electron-withdrawing nature of two chlorine atoms makes 2,3-dichlorobenzaldehyde highly electrophilic. While this accelerates initial attack, it renders the resulting imine electron-deficient and prone to hydrolysis if not reduced immediately.

-

Dehalogenation Risk: Standard catalytic hydrogenation (Pd/C, H₂) often results in the cleavage of the C-Cl bond, necessitating specific catalyst choices (Pt/C or V-doped).

Method Selection Decision Tree

Figure 1: Decision matrix for selecting the optimal reductive amination protocol based on scale and substrate reactivity.

Protocol A: The Gold Standard (STAB)

Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃) Best For: Bench-scale synthesis (mg to g), secondary amine formation, acid-sensitive substrates.

Mechanism & Rationale

STAB is the preferred hydride source because it is mild and exhibits a specific pH-dependent solubility profile. Unlike NaCNBH₃, it is non-toxic and does not require low pH to prevent ketone reduction.

-

Why for 2,3-dichloro? The mildness of STAB prevents the reduction of the aldehyde/ketone before the imine is formed. The steric bulk of the acetoxy groups also suppresses the reduction of the carbonyl compared to the smaller iminium species.

Step-by-Step Protocol

-

Stoichiometry Calculation:

-

Amine: 1.0 – 1.2 equiv.

-

2,3-Dichlorobenzaldehyde: 1.0 equiv.

-

NaBH(OAc)₃: 1.4 – 1.6 equiv.

-

Acetic Acid (AcOH): 1.0 equiv (Optional, accelerates imine formation).

-

-

Solvation:

-

Dissolve the aldehyde and amine in 1,2-Dichloroethane (DCE) or THF (0.1 – 0.2 M).

-

Note: DCE is superior for solvation but THF is preferred for green chemistry compliance.

-

-

Imine Formation (The "Ortho" Wait):

-

Reduction:

-

Add NaBH(OAc)₃ in one portion.

-

Stir at room temperature for 2–16 hours. Monitor by TLC/LCMS.[3]

-

Endpoint: Look for the disappearance of the imine intermediate, not just the aldehyde.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Extract with DCM or EtOAc.

-

Wash organic layer with brine, dry over Na₂SO₄.[3]

-

Protocol B: The "Problem Solver" (Titanium Mediated)

Reagents: Titanium(IV) Isopropoxide (Ti(OiPr)₄) followed by NaBH₄. Best For: Weak nucleophiles (e.g., electron-deficient anilines), sterically crowded ketones, or when Protocol A fails.

Mechanism & Rationale

Ti(OiPr)₄ acts as a dual-function reagent: a Lewis Acid to activate the carbonyl oxygen (overcoming the 2-Cl steric shield) and a Water Scavenger to drive the equilibrium toward the imine.[4]

Figure 2: Titanium-mediated activation pathway allowing for the coupling of hindered or weak nucleophiles.

Step-by-Step Protocol

-

Activation:

-

Combine amine (1.1 equiv) and carbonyl (1.0 equiv) in neat Ti(OiPr)₄ (1.5 – 2.0 equiv).

-

Note: If the mixture is too viscous, use a minimal amount of dry THF.

-

Stir under Argon for 6–12 hours. (The solution often turns yellow/orange).

-

-

Dilution:

-

Dilute the mixture with absolute ethanol (EtOH) or dry THF.

-

-

Reduction:

-

Add NaBH₄ (1.5 equiv) carefully (exothermic).

-

Stir for 2–4 hours at room temperature.

-

-

The "Curing" Workup (Critical Step):

-

The Trap: Titanium salts form a gelatinous emulsion with water that is impossible to filter.

-

The Fix: Add 2M NaOH or Rochelle's Salt (saturated) . Stir vigorously for 1 hour until a white, granular precipitate forms.

-

Filter through a Celite pad. The filtrate will be a clean organic/aqueous biphasic mixture.

-

Protocol C: Scalable Catalytic Hydrogenation

Reagents: H₂ (gas), Pt/C (Sulfided) or PtO₂. Best For: Large scale (>100g), industrial processes.

The Dechlorination Trap

Using standard Pd/C for 2,3-dichlorophenyl derivatives is a critical error . Palladium readily inserts into aryl-chloride bonds, leading to hydrodehalogenation (stripping the chlorine).

Correct Catalyst Choice:

-

Pt/C (Sulfided): The sulfur poisons the catalyst slightly, preventing the high-energy oxidative addition into the C-Cl bond while still allowing C=N reduction.

-

Raney Nickel: An alternative, though less compatible with other functional groups.

Step-by-Step Protocol

-

Setup:

-

Reactor: Autoclave or Parr shaker.

-

Solvent: Methanol or Ethanol.[5]

-

-

Loading:

-

Substrate: 2,3-Dichlorobenzaldehyde + Amine.

-

Catalyst: 5 wt% Sulfided Pt/C (load at 1–3 wt% relative to substrate).

-

Additive: If using non-sulfided catalyst, add 0.1 equiv of Thiophene to poison the catalyst in situ.

-

-

Hydrogenation:

-

Pressure: 1–5 bar (15–75 psi). High pressure promotes dechlorination; keep it mild.

-

Temperature: 25–40°C.

-

-

Workup:

-

Filter catalyst over Celite (Keep wet to prevent pyrophoric ignition).

-

Concentrate filtrate.[3]

-

Comparative Data & Troubleshooting

Reagent Performance Comparison

| Feature | NaBH(OAc)₃ (STAB) | Ti(OiPr)₄ + NaBH₄ | H₂ / Pt/C (Sulfided) |

| Reaction Type | Direct (One-pot) | Indirect (One-pot) | Heterogeneous |

| Steric Tolerance | Moderate | High | High |

| 2,3-Cl Stability | Excellent | Excellent | Good (Requires care) |

| Atom Economy | Poor (Boron waste) | Poor (Ti waste) | Excellent |

| Key Risk | Incomplete conversion | Gelatinous workup | Dechlorination |

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Low Conversion (STAB) | Imine formation is stalled by 2-Cl sterics. | Switch to Protocol B (Ti-mediated) to force imine formation. |

| Dechlorination (Protocol C) | Catalyst is too active. | Switch from Pd to Pt(S); lower H₂ pressure; add Thiophene. |

| Gelatinous Emulsion | Improper Ti quenching. | Use Rochelle's salt or 2M NaOH; stir longer before filtering. |

| Dialkylation | Primary amine is too reactive. | Use excess amine (5-10 equiv) or switch to ketone equivalent if possible. |

References

-

Abdel-Magid, A. F., et al. (1996).[1][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[8][9]

-

Mattson, R. J., et al. (1990).[8] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] Journal of Organic Chemistry, 55(8), 2552–2554.[8]

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard reference for Pt/C selectivity over Pd/C for halogens).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. designer-drug.com [designer-drug.com]

- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 7. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 5-((2,3-Dichlorophenyl)methyl)oxazolidin-2-one: An Application Note and Protocol

Abstract

This document provides a comprehensive guide for the synthesis of 5-((2,3-dichlorophenyl)methyl)oxazolidin-2-one from the precursor 2-Amino-2-(2,3-dichlorophenyl)ethan-1-ol. Oxazolidinones are a critical class of heterocyclic compounds, renowned for their potent antibacterial activity, with linezolid being a prominent example.[1][2][3] This guide details the chemical principles, a step-by-step experimental protocol, safety precautions, and analytical characterization of the target compound. The presented methodology is designed for researchers and professionals in drug discovery and development, offering a robust and reproducible procedure.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibiotics.[1][2] Oxazolidinones represent a unique class of protein synthesis inhibitors that are effective against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[2][3] Their mechanism of action involves binding to the 50S ribosomal subunit, thereby preventing the formation of the initiation complex essential for bacterial protein synthesis.[2][3]

The synthesis of the oxazolidinone ring is a key step in the preparation of these vital therapeutic agents. A common and effective method involves the cyclization of a 2-amino alcohol with a phosgene equivalent.[4][5][6] This application note focuses on the preparation of an oxazolidinone derivative from this compound, a precursor that introduces a dichlorophenyl moiety, a common feature in various biologically active molecules.

Chemical Principles and Reaction Mechanism

The core transformation in this synthesis is the intramolecular cyclization of this compound to form the five-membered oxazolidinone ring. This is achieved by reacting the amino alcohol with a carbonylating agent. While phosgene is a classic reagent for this purpose, its extreme toxicity necessitates the use of safer alternatives.[7] Triphosgene, a solid and more manageable phosgene equivalent, is employed in this protocol.[8][9]

The reaction proceeds via a two-step mechanism:

-

Formation of an Intermediate: The amino and hydroxyl groups of the starting material react with the carbonylating agent. The more nucleophilic amine typically reacts first, followed by the alcohol, to form a carbamate intermediate.

-

Intramolecular Cyclization: Under the influence of a base, the hydroxyl group attacks the carbonyl carbon of the carbamate, leading to the displacement of a leaving group and the formation of the stable five-membered oxazolidinone ring. This is an example of an intramolecular nucleophilic acyl substitution.

The choice of base and solvent is crucial for the efficiency of the reaction. A non-nucleophilic base is required to facilitate the deprotonation steps without competing in the reaction. An inert aprotic solvent is typically used to ensure the solubility of the reactants and to prevent side reactions.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Triphosgene | ≥98% | Commercially Available |

| Triethylamine (TEA) | Anhydrous, ≥99.5% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |

| Saturated Sodium Bicarbonate Solution | Reagent Grade | In-house preparation |

| Anhydrous Magnesium Sulfate | Reagent Grade | Commercially Available |

| Ethyl Acetate | HPLC Grade | Commercially Available |

| Hexanes | HPLC Grade | Commercially Available |

Safety Precautions

Triphosgene is a toxic and moisture-sensitive solid that can release phosgene gas upon contact with water or heat.[8][10] All manipulations involving triphosgene must be conducted in a well-ventilated chemical fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[8][9] An emergency plan for phosgene exposure should be in place.

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation and skin contact. Triethylamine is a corrosive and flammable liquid. Handle with care and avoid contact with skin and eyes.

Reaction Workflow Diagram

Caption: General experimental workflow for the synthesis and purification.

Step-by-Step Procedure

-

Reaction Setup:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

-

Add anhydrous dichloromethane (DCM) to dissolve the starting material, followed by the addition of triethylamine (TEA) (2.5 eq).

-

Cool the reaction mixture to 0 °C using an ice bath.

-

-

Addition of Triphosgene:

-

In a separate, dry flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

-

Slowly add the triphosgene solution dropwise to the cooled reaction mixture over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction overnight (approximately 12-16 hours) at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up:

-

Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution. Be cautious as gas evolution (CO2) may occur.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.[11]

-

Elute with a gradient of ethyl acetate in hexanes to isolate the pure 5-((2,3-dichlorophenyl)methyl)oxazolidin-2-one.

-

Characterization of the Product

The structure and purity of the synthesized oxazolidinone should be confirmed using standard analytical techniques.

Expected Analytical Data

| Technique | Expected Results |